molecular formula C12H17ClN2O B7864665 (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide

Cat. No.: B7864665
M. Wt: 240.73 g/mol
InChI Key: SUFJDIZOCSCBHQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of the chiral center at the second carbon atom of the propionamide backbone makes it an interesting subject for stereochemical studies and enantioselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide typically begins with commercially available starting materials such as (S)-2-amino-propionic acid, 2-chloro-benzyl chloride, and ethylamine.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical reaction conditions involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Introduction of azide or thiol groups on the benzyl ring.

Scientific Research Applications

Chemistry

    Chiral Catalysts: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Building Block: It serves as a versatile building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that recognize the chiral center, useful in studying enzyme mechanisms.

    Protein Labeling: The chloro group allows for selective labeling of proteins in biochemical assays.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological disorders.

    Diagnostic Tools: Used in the synthesis of diagnostic agents for imaging studies.

Industry

    Material Science: Utilized in the synthesis of polymers and materials with specific chiral properties.

    Agriculture: Potential use in the development of agrochemicals with enhanced activity and selectivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide: The enantiomer of the compound, which may have different biological activities and properties.

    2-Amino-N-benzyl-N-ethyl-propionamide: Lacks the chloro substituent, which affects its reactivity and applications.

    2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide: Similar structure but with a methyl group instead of an ethyl group, influencing its chemical behavior.

Uniqueness

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide is unique due to its specific chiral center and the presence of the chloro substituent on the benzyl ring

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its structure, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propionamide backbone with a chiral center, specifically the S-enantiomer. Its molecular formula is C12H17ClN2OC_{12}H_{17}ClN_{2}O, and it has a molecular weight of approximately 240.73 g/mol. The presence of the 2-chlorobenzyl group is significant for its biological activity, influencing how it interacts with various biological targets.

Key Structural Features:

  • Chiral Center: Contributes to its stereochemical properties.
  • Functional Groups: The amide and chloro substituents are crucial for its reactivity and binding properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Neuropharmacological Effects:
    • The compound has been studied as a potential σ1 receptor antagonist, which may have implications for treating neurological disorders such as depression and anxiety.
    • Its interaction with sigma receptors suggests a role in modulating neurotransmitter systems.
  • Antimicrobial Properties:
    • Preliminary studies have indicated that the compound may possess antimicrobial and antiviral properties, making it a candidate for further investigation in infectious disease contexts.
  • Analgesic and Anti-inflammatory Potential:
    • Derivatives of propionamide compounds have shown promise as analgesics and anti-inflammatory agents, suggesting that this compound could share similar therapeutic effects.

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes:

  • Receptor Binding: The compound may bind to sigma receptors, altering their activity and affecting various signaling pathways associated with mood regulation and pain perception .
  • Enzymatic Modulation: It could also inhibit certain enzymes involved in inflammatory processes or microbial growth, although detailed mechanisms require further elucidation through experimental studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Sigma Receptor Antagonism: A research study demonstrated that this compound significantly inhibits sigma receptor binding in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Activity Assessment: Another study evaluated the antimicrobial effects of the compound against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Feature
(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamideC12H15N3OC_{12}H_{15}N_3OContains a cyano group instead of chlorine
N-(4-Chlorobenzyl)alaninamideC10H13ClN2OC_{10}H_{13}ClN_2OLacks ethyl substitution, affecting biological activity
(S)-2-Amino-N-(4-fluoro-benzyl)-propionamideC12H17FN2OC_{12}H_{17}FN_2OContains a fluorine atom, altering receptor interactions

This comparison highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFJDIZOCSCBHQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1Cl)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.